2-Chloro-5-nitrofuran
Description
Significance of Halogenated Nitrofuran Heterocycles in Contemporary Synthetic Chemistry
Halogenated nitrofuran heterocycles are a class of compounds that have garnered considerable attention in synthetic chemistry. The introduction of a halogen and a nitro group onto the furan (B31954) ring dramatically alters its electronic properties and reactivity, making these compounds valuable intermediates in the synthesis of more complex molecules. nih.gov The nitro group, being a strong electron-withdrawing group, deactivates the furan ring towards electrophilic attack but activates it for nucleophilic substitution, a reactivity pattern that is the inverse of unsubstituted furan. pharmaguideline.comacs.org The presence of a halogen atom provides a reactive handle for a variety of transformations, including cross-coupling reactions and nucleophilic substitutions, further expanding their synthetic utility. pharmaguideline.com
The significance of these compounds is underscored by their presence in a range of biologically active molecules. For instance, nitrofuran derivatives have been investigated for their antibacterial properties. taylorandfrancis.comjst.go.jp The specific substitution pattern of a halogen and a nitro group can be tailored to achieve desired chemical and biological properties, making halogenated nitrofurans a versatile platform for drug discovery and materials science. dergipark.org.trresearchgate.net
Overview of Furan Reactivity and Electron Density Distribution Influenced by Nitro and Halogen Substituents
Furan is an aromatic heterocycle with a five-membered ring containing an oxygen atom. numberanalytics.comwikipedia.org The oxygen atom's lone pair of electrons participates in the aromatic system, leading to a higher electron density compared to benzene (B151609) and making it highly reactive towards electrophiles. numberanalytics.comwikipedia.org However, the introduction of electron-withdrawing substituents like a nitro group and a halogen atom profoundly modifies this reactivity.
The nitro group at the 5-position significantly decreases the electron density of the furan ring through its strong -I (inductive) and -M (mesomeric) effects. rsc.org This deactivation makes electrophilic substitution reactions, which are characteristic of furan, more difficult. rsc.org Conversely, the reduced electron density renders the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.
The chlorine atom at the 2-position further influences the electron density distribution. While halogens are deactivating due to their inductive electron-withdrawing effect, they are also ortho, para-directing in electrophilic aromatic substitution due to their ability to donate a lone pair of electrons through resonance. In the case of 2-Chloro-5-nitrofuran, the combined effects of the chloro and nitro groups create a unique electronic environment. The electron density is significantly polarized, with the carbon atoms bearing the substituents being the most electron-deficient. This polarization dictates the regioselectivity of nucleophilic substitution reactions, where an incoming nucleophile will preferentially attack the carbon atom attached to the chlorine, leading to its displacement. pharmaguideline.com
Research Gaps and Opportunities in the Study of this compound
Despite the recognized importance of halogenated nitrofurans, specific and detailed research focused solely on this compound is not extensively documented in publicly available literature. Much of the existing information is embedded within broader studies on nitrofuran derivatives or related heterocyclic systems. researchgate.netbrieflands.com This presents several research gaps and opportunities:
Detailed Reactivity Studies: A systematic investigation into the reactivity of this compound with a wide range of nucleophiles under various reaction conditions is needed to fully map its synthetic potential.
Mechanistic Investigations: Detailed mechanistic studies, including kinetic and computational analyses, would provide a deeper understanding of the factors governing its reactivity and selectivity in nucleophilic substitution and other transformations. acs.org
Exploration of Synthetic Applications: There is a significant opportunity to explore the use of this compound as a building block for the synthesis of novel and potentially bioactive molecules. Its unique reactivity could be harnessed to create complex molecular architectures that are otherwise difficult to access.
Physicochemical and Spectroscopic Characterization: While some basic properties can be inferred, a comprehensive database of its physicochemical and spectroscopic data (NMR, IR, Mass Spectrometry) is not readily available. Such data is crucial for its unambiguous identification and for monitoring its reactions.
Scope and Objectives of Academic Research on the Compound
Future academic research on this compound should aim to address the identified research gaps. The primary objectives of such research would be:
To Synthesize and Characterize this compound: Develop and optimize a reliable synthetic route for the preparation of this compound and to thoroughly characterize the compound using modern spectroscopic and analytical techniques.
To Investigate its Reactivity Profile: To systematically study its reactions with various classes of nucleophiles (e.g., amines, thiols, alkoxides) to understand the scope and limitations of its synthetic utility.
To Elucidate Reaction Mechanisms: To employ computational modeling and experimental studies to gain insight into the mechanisms of its key reactions, particularly nucleophilic aromatic substitution.
To Demonstrate its Synthetic Utility: To utilize this compound as a key intermediate in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.
By pursuing these objectives, the academic community can unlock the full potential of this compound as a valuable tool in advanced organic synthesis.
Data Tables
Table 1: Physical and Chemical Properties of Related Compounds
| Property | 2-Chloro-5-nitrophenol nih.gov | 2-Chloro-1-(5-nitrofuran-2-yl)ethan-1-one biosynth.com | 2-Chloro-5-nitropyridine (B43025) jubilantingrevia.com |
| Molecular Formula | C6H4ClNO3 | C6H4ClNO4 | C5H3ClN2O2 |
| Molecular Weight | 173.55 g/mol | 189.55 g/mol | 158.56 g/mol |
| Melting Point | 108-110 °C | Not Available | 105-108 °C |
| Boiling Point | Not Available | Not Available | 256.6 °C |
| Appearance | Yellow crystalline solid | Not Available | Yellow Colored Light Solid |
Table 2: Spectroscopic Data of a Related Nitrofuran Derivative: N-Cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine nih.gov
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.32 (d, J = 6.9 Hz, 1H), 7.85 (d, J = 3.9 Hz, 1H), 7.50 (d, J = 9.1 Hz, 1H), 7.29–7.22 (m, 1H), 7.17 (d, J = 3.9 Hz, 1H), 6.95 (t, J = 6.7 Hz, 1H), 5.04 (d, J = 7.4 Hz, 1H), 3.08 (tdt, J = 11.0, 7.6, 3.8 Hz, 1H), 1.94–1.77 (m, 2H), 1.78–1.61 (m, 2H), 1.59–1.46 (m, 1H), 1.44–1.28 (m, 2H), 1.26–1.08 (m, 3H) ppm |
| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 153.8, 151.2, 141.7, 130.5, 125.8, 124.4, 124.1, 117.7, 116.3, 112.8, 110.2, 57.2, 34.2 (2C), 25.8, 25.0 (2C) ppm |
| HRMS (ESI) | m/z calcd for C₁₇H₁₈N₄O₃ [M+H]⁺ 327.1452, found 327.1456 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61855-68-3 |
|---|---|
Molecular Formula |
C4H2ClNO3 |
Molecular Weight |
147.51 g/mol |
IUPAC Name |
2-chloro-5-nitrofuran |
InChI |
InChI=1S/C4H2ClNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H |
InChI Key |
UOYQYCQERIDDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 5 Nitrofuran and Its Precursors
Strategies for Furan (B31954) Ring Construction with Pre-functionalized Chloro and Nitro Moieties
Building the furan ring with the chloro and nitro groups already incorporated or in the form of their precursors offers a direct route to the target molecule. This approach often involves complex cyclization or multi-component reactions where the starting materials are carefully chosen to ensure the desired 2,5-substitution pattern.
Cyclization Reactions for Regioselective Furan Annulation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For 2-chloro-5-nitrofuran, this would typically involve the ring closure of a linear precursor already containing the necessary carbon framework and functional groups. While specific examples for the direct cyclization to this compound are not extensively documented, established methods like the Paal-Knorr and Feist-Benary syntheses provide a conceptual basis.
The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. To adapt this for this compound, a hypothetical 1,4-dicarbonyl precursor bearing a chlorine atom and a nitro group at the appropriate positions would be required. The reaction proceeds via protonation of a carbonyl group, followed by enolization and intramolecular nucleophilic attack, and finally dehydration to form the aromatic furan ring. The choice of acid catalyst, which can range from protic acids like sulfuric acid to Lewis acids, is crucial for the reaction's success. researchgate.netresearchgate.netrsc.org
The Feist-Benary furan synthesis offers another pathway, reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. rsc.orgacs.orgtandfonline.com This method is particularly interesting as it inherently introduces a halogen atom. A potential strategy could involve a chlorinated β-dicarbonyl compound reacting with a nitro-substituted α-halo ketone, or vice-versa, to construct the furan ring with the desired substituents.
A summary of these classical furan syntheses is presented in the table below.
| Synthesis Name | Precursors | Catalyst/Reagent | Key Transformation |
| Paal-Knorr | 1,4-Dicarbonyl compounds | Acid (protic or Lewis) | Acid-catalyzed cyclization and dehydration |
| Feist-Benary | α-Halo ketones and β-dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Base-catalyzed condensation and cyclization |
Multi-Component Reactions Towards Direct or Precursor Synthesis of the Furan Core
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct highly substituted furan rings. For instance, a pseudo-four-component reaction, such as the Hantzsch dihydropyridine (B1217469) synthesis, demonstrates the potential of MCRs to build complex heterocyclic systems in one pot. mdpi.com A hypothetical MCR for a 2,5-substituted furan could involve the reaction of an aldehyde, a β-keto ester, and a source of ammonia or a primary amine. mdpi.com The challenge lies in designing an MCR where the starting materials contain the chloro and nitro functionalities and react with the desired regioselectivity.
Targeted Introduction of Halogen and Nitro Groups onto Furan Scaffolds
An alternative and often more practical approach is the sequential functionalization of a pre-formed furan ring. This involves the regioselective introduction of a chlorine atom and a nitro group. The order of these steps is critical, as the existing substituent will direct the position of the incoming group.
Regioselective Chlorination of Furan and Nitrofuran Intermediates
The direct chlorination of furan is often a vigorous reaction that can lead to a mixture of products. Therefore, controlled and regioselective methods are necessary. For the synthesis of this compound, a plausible route is the chlorination of a 2-nitrofuran (B122572) intermediate. The nitro group at the 2-position deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles to the 5-position.
Various chlorinating agents can be employed, and the reaction conditions need to be carefully controlled to avoid over-halogenation or degradation of the sensitive furan ring. A method for the regioselective chlorination of 2-aminopyridines using LiCl as the chlorine source in the presence of Selectfluor and DMF has been reported, which proceeds under mild conditions with high regioselectivity. rsc.org While this is for a different heterocyclic system, the principle of using a mild chlorine source and an activating agent could be adapted for nitrofuran substrates.
Controlled Nitration Techniques for Furan and Chloro-substituted Furan Systems
The nitration of the furan ring is a sensitive process due to the ring's susceptibility to oxidation and polymerization under harsh acidic conditions. Therefore, mild nitrating agents are typically required. A common method for the nitration of furan derivatives is the use of acetyl nitrate (B79036), prepared in situ from nitric acid and acetic anhydride.
For the synthesis of this compound, the nitration of 2-chlorofuran (B3031412) would be the key step. The chlorine atom at the 2-position is an ortho-para director, and while it deactivates the ring slightly, it would direct the incoming nitro group to the 5-position. A continuous flow platform for the nitration of furfural (B47365) to nitrofurfural using in situ generated acetyl nitrate has been developed, highlighting a safer and more robust method for handling this potentially explosive nitrating agent. nih.gov This approach could be adapted for the nitration of 2-chlorofuran.
The table below summarizes the key aspects of introducing chloro and nitro groups onto a furan ring.
| Reaction | Substrate | Reagent/Catalyst | Expected Regioselectivity |
| Chlorination | 2-Nitrofuran | Mild chlorinating agent (e.g., LiCl/Selectfluor) | 5-Chloro-2-nitrofuran |
| Nitration | 2-Chlorofuran | Acetyl nitrate (HNO₃/Ac₂O) | This compound |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ejcmpr.com In the context of synthesizing this compound, several green approaches can be considered.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.comresearchgate.netnih.govijnrd.org This technique can be applied to both the cyclization and functionalization steps. For instance, microwave-assisted nitration of phenolic compounds using calcium nitrate and acetic acid has been shown to be a rapid and efficient alternative to traditional methods. gordon.eduorientjchem.org Such a protocol could potentially be adapted for the nitration of 2-chlorofuran.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and improved reproducibility, especially for hazardous reactions like nitration and halogenation. acs.orgresearchgate.netrsc.orgthieme-connect.deseqens.com The in situ generation of reactive and unstable reagents, such as acetyl nitrate, is a key advantage of flow chemistry, minimizing the risks associated with their storage and handling. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. nih.govmdpi.comtandfonline.com While specific biocatalysts for the direct synthesis of this compound may not be readily available, enzymatic halogenation and nitration are emerging fields. Halogenases, for example, can introduce halogen atoms with high regioselectivity. nih.gov The development of engineered enzymes could provide a sustainable route to halogenated and nitrated furans in the future.
The following table highlights potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Application in Synthesis | Potential Advantages |
| Microwave-Assisted Synthesis | Nitration of 2-chlorofuran, cyclization reactions | Reduced reaction times, higher yields, cleaner reactions |
| Flow Chemistry | Nitration and chlorination steps | Enhanced safety, better process control, scalability |
| Biocatalysis | Regioselective halogenation or nitration | High selectivity, mild reaction conditions, reduced waste |
Development of Eco-Friendly Solvent Systems and Reaction Media
The push towards green chemistry has spurred research into replacing conventional volatile organic solvents with more environmentally benign alternatives for the synthesis of nitroaromatic compounds, including nitrofuran derivatives. orgchemres.org
Ionic Liquids (ILs): Ionic liquids are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. auctoresonline.orgresearchgate.net They can serve as both the solvent and catalyst in nitration reactions. auctoresonline.org For instance, Brønsted acidic ionic liquids have been developed for nitration, offering a recyclable medium that can sometimes enhance reaction rates and selectivity. organic-chemistry.org Specific ILs, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, can function as both the solvent and nitrating agent for various aromatic compounds. organic-chemistry.org The use of ILs like ethylammonium (B1618946) nitrate as a solvent for powerful nitrating reagents demonstrates their versatility. organic-chemistry.orgorganic-chemistry.org
Deep Eutectic Solvents (DESs): As a newer class of ionic liquid analogues, deep eutectic solvents (DESs) are gaining attention. They share many of the beneficial properties of ILs, such as low volatility and high thermal stability, but are often cheaper, less toxic, and more biodegradable. Research into their application for nitration reactions is an active area, aiming to provide a greener reaction environment.
Bio-Derived Solvents: Solvents derived from biomass, such as glycerol, ethyl lactate, and Cyrene™, represent a sustainable alternative to petrochemical-based solvents. curtin.edu.aumonash.eduresearchgate.net These solvents are biodegradable and often have a lower toxicity profile. curtin.edu.aumonash.edu While specific applications to this compound synthesis are not extensively documented, their successful use in the synthesis of other bioactive heterocyclic compounds suggests their potential. curtin.edu.aumonash.edu
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising green solvent. curtin.edu.aumonash.edu It is non-toxic, non-flammable, and allows for easy product separation by simple depressurization. curtin.edu.aumonash.edu Its use in heterocyclizations highlights its potential for cleaner synthetic pathways. curtin.edu.aumonash.edu
The table below compares various eco-friendly solvent systems for aromatic nitration.
| Solvent System | Key Advantages | Challenges | Representative Examples |
| Ionic Liquids | Low volatility, high thermal stability, tunable properties, potential for catalyst/solvent role. auctoresonline.org | High cost, potential toxicity, viscosity. | [bmim]OH, [Dsim]NO₃, Ethylammonium Nitrate (EAN). auctoresonline.orgorganic-chemistry.org |
| Deep Eutectic Solvents | Low cost, biodegradable, low toxicity, simple preparation. | Limited data for nitration, potential for high viscosity. | Choline chloride-based DESs. |
| Bio-Derived Solvents | Sustainable feedstock, biodegradable, often lower toxicity. monash.edu | Potential for side reactions, purification challenges. | Glycerol, Ethyl Lactate, Cyrene™. monash.eduresearchgate.net |
| Supercritical CO₂ | Non-toxic, non-flammable, easy product separation, acts as reagent. curtin.edu.aumonash.edu | Requires high-pressure equipment, limited dissolving power for some substrates. | scCO₂ in heterocyclizations. curtin.edu.au |
Catalytic Methodologies for Enhanced Atom Economy and Selectivity
Catalysis is central to modern organic synthesis, offering pathways to increased efficiency, selectivity, and reduced waste (atom economy).
Heterogeneous Solid Acid Catalysis: Solid acid catalysts, such as zeolites, clays, and supported acids, offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid. google.com They are easily separated from the reaction mixture, recyclable, and can reduce corrosive waste streams. google.comshirazu.ac.ir Zeolites, with their shape-selective properties, can enhance regioselectivity in aromatic nitrations, favoring the formation of specific isomers. rsc.orgcore.ac.uk For instance, zeolites like Hβ and Y have been used for the para-selective nitration of halogenobenzenes, a reaction class relevant to this compound precursors. core.ac.uk Systems using alumina (B75360) sulfuric acid (ASA) or Al₂O₃/MeSO₃H with metal nitrates (e.g., Mg(NO₃)₂) have been developed for the nitration of aromatic compounds, sometimes even in water or under solvent-free conditions. shirazu.ac.irresearchgate.net
Transition Metal Catalysis: Transition metal catalysis is a powerful tool for constructing and functionalizing furan rings. arkat-usa.orgelsevier.com While direct catalytic nitration of a pre-formed 2-chlorofuran ring is less common, transition metals like palladium, copper, gold, and iron are instrumental in the synthesis of substituted furan precursors. arkat-usa.orgnih.gov For example, palladium-catalyzed cyclization and coupling reactions are used to build the furan core from various starting materials. rsc.orgresearchgate.net These methods allow for the precise introduction of substituents, which could then be subjected to a subsequent nitration step. The development of one-pot processes combining C-H halogenation and O-arylation using iron and copper catalysts demonstrates the drive for efficiency in synthesizing complex furans. nih.gov
The following table provides examples of catalytic systems used in nitration or furan synthesis.
| Catalyst Type | Principle | Advantages | Example Application |
| Zeolites (e.g., Hβ, ZSM-5) | Shape-selective solid acid catalysis. core.ac.uk | Recyclable, reduced waste, improved regioselectivity (para-selectivity). rsc.org | Para-selective nitration of toluene (B28343) and halogenobenzenes. rsc.orgcore.ac.uk |
| Supported Acids (e.g., WO₃/ZrO₂) | Solid acid catalyst for liquid-phase reactions. google.com | Avoids use of bulk sulfuric acid, environmentally friendly. google.com | Liquid-phase nitration of chlorobenzene. google.com |
| Palladium Catalysts | Cross-coupling and cyclization reactions. rsc.org | High efficiency in C-C and C-O bond formation for building furan rings. researchgate.net | Synthesis of tetrasubstituted furans from allenyl ketones. arkat-usa.org |
| Gold Catalysts | Cycloisomerization of functionalized alkynes/allenes. arkat-usa.org | Mild reaction conditions, high atom economy. | Synthesis of furans from allenyl ketones. arkat-usa.org |
Optimization of Synthetic Routes for Scalability and Efficiency
Moving a synthetic procedure from the laboratory bench to an industrial scale requires rigorous optimization with a focus on safety, efficiency, and cost-effectiveness. nih.gov
Continuous Flow Chemistry: Nitration reactions are notoriously exothermic, posing significant safety risks in large-scale batch reactors. vapourtec.com Continuous flow processing offers a transformative solution by performing reactions in small-volume, high-surface-area microreactors or tube reactors. beilstein-journals.orgdoaj.org This technology provides superior control over reaction parameters like temperature, pressure, and stoichiometry, significantly enhancing safety by minimizing the volume of hazardous material at any given time. vapourtec.com
Recent advancements have led to the development of robust, automated continuous flow platforms for the synthesis of nitrofuran pharmaceuticals. nih.govchemistryviews.orgresearchgate.net For example, a flow system for the nitration of furfural (a precursor to the furan ring) using in situ generated acetyl nitrate has been reported. chemistryviews.orgchemrxiv.org This method avoids the isolation of the explosive acetyl nitrate and allows for the production of key intermediates like 5-nitrofurfural with high reproducibility and yield in minutes. nih.govchemistryviews.org Such systems can achieve throughputs capable of producing hundreds of grams per day, demonstrating their scalability. thieme-connect.com
Process Intensification: Process intensification involves developing smaller, cleaner, and more energy-efficient manufacturing technologies. nih.govbeilstein-journals.org Continuous flow chemistry is a prime example of process intensification. doaj.org By precisely controlling interdependent parameters such as residence time (often in the range of 0–120 seconds), temperature, and reagent molar ratios, these systems can maximize conversion rates while minimizing the formation of byproducts. nih.govbeilstein-journals.org This leads to higher purity products, simplified downstream processing, and a reduced environmental footprint. nih.gov
Analytical Techniques for Monitoring Reaction Progress and Product Purity in Synthesis
Robust analytical methods are essential for optimizing reaction conditions, ensuring product quality, and confirming the structure of this compound and its intermediates.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for monitoring reaction progress and assessing purity.
HPLC: Often coupled with a UV or mass spectrometry (MS) detector, HPLC is used to quantify the consumption of starting materials and the formation of products and byproducts in the reaction mixture. thieme-connect.com It is particularly suitable for analyzing thermally sensitive or non-volatile compounds like nitrofuran derivatives. nih.gov
GC: Typically paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for separating and identifying volatile compounds. nih.gov Headspace GC-MS is a common method for the analysis of furan and its derivatives. nih.gov
Spectroscopic Methods: Spectroscopy provides crucial information about the molecular structure of the synthesized compounds.
Infrared (IR) Spectroscopy: FTIR is a rapid technique used to identify key functional groups, such as the characteristic strong absorptions of the nitro group (NO₂) and the C-Cl bond, confirming the success of the nitration and chlorination steps.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which is used to determine the elemental composition of the synthesized molecule, confirming its chemical formula. mdpi.com
Process Analytical Technology (PAT) tools are increasingly integrated into modern synthetic setups, especially in continuous flow systems. chemistryviews.orgresearchgate.net In-line sensors (e.g., FTIR, UV-Vis) can provide real-time data on the reaction, allowing for immediate adjustments to maintain optimal conditions and ensure consistent product quality. chemistryviews.org
The following table summarizes the primary analytical techniques and their roles.
| Technique | Abbreviation | Primary Role in Synthesis | Information Provided |
| High-Performance Liquid Chromatography | HPLC | Reaction monitoring, purity assessment, quantification. nih.govresearchgate.net | Concentration of reactants and products over time, percentage purity. |
| Gas Chromatography | GC | Purity assessment of volatile components, byproduct identification. nih.gov | Separation of volatile compounds, relative peak areas for purity estimation. |
| Nuclear Magnetic Resonance | NMR | Structural elucidation of final product and intermediates. chemrxiv.orgresearchgate.net | Connectivity of atoms (¹H, ¹³C), confirmation of isomer structure. |
| Infrared Spectroscopy | IR / FTIR | Functional group identification. | Presence of key bonds (e.g., C-NO₂, C-Cl, furan ring). |
| High-Resolution Mass Spectrometry | HRMS | Confirmation of elemental composition. mdpi.com | Highly accurate molecular weight and chemical formula. |
Elucidation of Reaction Mechanisms Involving 2 Chloro 5 Nitrofuran
Nucleophilic Aromatic Substitution (SNAr) Pathways at the C-2 Position
The presence of a nitro group, a powerful electron-withdrawing substituent, significantly reduces the electron density of the furan (B31954) ring, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This activation is particularly effective for positions ortho and para to the nitro group. In 2-Chloro-5-nitrofuran, the C-2 position, being ortho to the C-5 nitro group, is highly activated for nucleophilic aromatic substitution (SNAr). The reaction proceeds by the displacement of the chloride ion by a nucleophile.
Investigation of Meisenheimer Complex Formation and Decomposition Kinetics
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For this compound, the reaction would be initiated by the attack of a nucleophile at the C-2 carbon, leading to the formation of a negatively charged intermediate where the charge is delocalized across the furan ring and, most importantly, onto the oxygen atoms of the nitro group. masterorganicchemistry.comwikipedia.org
Formation of the Meisenheimer Complex (Addition): The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the furan ring and forming a sigma (σ) complex. This step is typically the rate-determining step of the reaction.
Decomposition of the Meisenheimer Complex (Elimination): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substitution product.
The stability and lifetime of the Meisenheimer complex are critical. In many nitro-activated systems, these intermediates are stable enough to be observed and characterized. wikipedia.orgnih.gov The kinetics of the reaction are governed by the relative rates of formation (k₁) and decomposition (k₋₁ and k₂) of this complex. Typically, the initial nucleophilic attack and formation of the complex (k₁) is the slow, rate-limiting step. libretexts.org
Mechanistic Distinction Between Stepwise and Concerted SNAr Pathways
While the stepwise mechanism involving a stable Meisenheimer intermediate is the classical model, recent research has provided significant evidence that many SNAr reactions may proceed through a concerted mechanism, or exist in a borderline region between the two pathways. nih.govnih.gov
Stepwise (Addition-Elimination): This pathway is favored when the Meisenheimer complex is significantly stabilized. This typically occurs with very strong electron-withdrawing groups and/or poor leaving groups (like fluoride). stackexchange.com The reaction coordinate shows a distinct energy minimum corresponding to the intermediate.
Concerted (Associative SNAr): In this mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur in a single transition state. researchgate.net A discrete intermediate is not formed. This pathway is more likely with good leaving groups (like chloride and bromide) and on rings that are not extremely electron-deficient, as the resulting Meisenheimer complex would be too unstable to exist as a true intermediate. nih.govstackexchange.com
For this compound, which has a good leaving group (Cl⁻), the reaction mechanism may be borderline or fully concerted. nih.gov Kinetic studies on the analogous compound 2-chloro-5-nitropyrimidine (B88076) suggest that the mechanism can be on the borderline between stepwise and concerted, depending on the specific nucleophile and conditions. researchgate.net
Radical Reaction Mechanisms
In addition to ionic pathways, nitroaromatic compounds can undergo substitution reactions via radical mechanisms, most notably the Sᵣₙ1 (Substitution Radical-Nucleophilic Unimolecular) pathway.
Exploration of Sᵣₙ1 Reactions in Nitrofuran Systems
The Sᵣₙ1 mechanism is a chain reaction initiated by the transfer of an electron to the substrate. For this compound, this would involve the formation of a radical anion. The nitro group is highly effective at stabilizing the extra electron, making this initial step feasible. The proposed mechanism involves the following steps:
Initiation: An electron is transferred from a donor (which can be a photo-excited species, a chemical reductant, or an electrode) to this compound, forming a radical anion.
Propagation:
The radical anion rapidly fragments, losing a chloride ion to form a 5-nitrofuranyl radical.
This aryl radical then reacts with the nucleophile to form a new radical anion.
This new radical anion transfers its electron to a neutral molecule of this compound, forming the final product and regenerating the initial radical anion to continue the chain.
Photo-Induced and Electron-Transfer Mediated Radical Processes
The initiation of the Sᵣₙ1 chain reaction requires a source of electrons, which can be provided by photochemical or other electron-transfer processes.
Photo-Induced Processes: Irradiation with light, typically UV, can promote an electron transfer from a suitable donor to the nitroaromatic compound, thereby initiating the radical chain reaction. nih.gov This photoinitiation is a common method for starting Sᵣₙ1 reactions.
Electron-Transfer Mediated Processes: The initial electron transfer can also be achieved without light. Strong chemical reducing agents or electrochemical reduction at a cathode can serve as the source of electrons to generate the necessary radical anion. ictp.itrsc.org These processes provide alternative methods for initiating radical-nucleophilic substitution.
Electrophilic Aromatic Substitution Reactivity of the Furan Ring
The furan ring is inherently an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). However, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on a substituted furan, such as this compound, are profoundly influenced by the electronic properties of its substituents. Both the chloro and the nitro groups are electron-withdrawing, which deactivates the furan ring towards electrophilic attack. youtube.comassets-servd.hostnih.gov
The deactivating nature of these groups stems from two primary electronic effects: the inductive effect and the resonance effect.
Resonance Effect (-M or -R): The nitro group is a powerful deactivating group due to its strong electron-withdrawing resonance effect. youtube.comnih.gov The pi-electrons from the furan ring can be delocalized onto the nitro group, which places a partial positive charge on the ring and further reduces its reactivity. The chloro group, while inductively withdrawing, can theoretically donate a lone pair of electrons through resonance (+M effect). However, for halogens, the strong inductive effect typically outweighs the resonance effect, resulting in net deactivation. assets-servd.hostlibretexts.org
Due to this pronounced deactivation, this compound undergoes electrophilic aromatic substitution under much harsher conditions than furan itself. The positions for electrophilic attack (C3 and C4) are less deactivated than the substituted C2 and C5 positions. The directing influence of the substituents must be considered. The chloro group is an ortho-, para-director (directing to C3), while the nitro group is a meta-director (also directing to C3). Therefore, electrophilic attack, if it occurs, would be expected to happen at the C3 position.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on EAS Rate | Directing Influence |
|---|---|---|---|---|
| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |
| -NO2 (Nitro) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |
| -CH3 (Methyl) | Electron-donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |
| -OH (Hydroxyl) | Electron-withdrawing (-I) | Electron-donating (+M) | Strongly Activating | Ortho, Para |
Ring-Opening and Rearrangement Mechanisms
While direct studies on this compound are not extensively documented, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism is a well-established pathway for nucleophilic substitution in electron-deficient heterocyclic systems, such as those containing a nitro group. wikipedia.org This mechanism provides an alternative to the standard SNAr (addition-elimination) pathway.
In the context of this compound, an ANRORC mechanism would be initiated by the attack of a strong nucleophile, such as an amide anion (e.g., from sodium amide), at one of the electron-deficient carbon atoms of the furan ring, likely C2 or C5. The strong electron-withdrawing effect of the nitro group at C5 makes the ring highly susceptible to such an attack.
A plausible ANRORC pathway for this compound can be postulated as follows:
Addition of Nucleophile: A potent nucleophile (Nu⁻) attacks the C2 position, which bears the chloro leaving group. This addition disrupts the aromaticity of the furan ring, forming a negatively charged intermediate.
Ring Opening: The high ring strain and the presence of the electron-withdrawing nitro group facilitate the cleavage of the furan ring, typically involving the scission of the O-C2 bond. This step leads to the formation of an open-chain intermediate, often a nitrile or a related species.
Ring Closure: The open-chain intermediate can then undergo an intramolecular cyclization. The nucleophile, now part of the open-chain structure, attacks another part of the molecule, leading to the formation of a new heterocyclic ring. This new ring may be different from the original furan ring, resulting in a ring transformation product.
Characterization of the open-chain intermediates is crucial for confirming an ANRORC mechanism. This is often achieved by trapping the intermediate or by using isotopic labeling studies. For instance, if the reaction is performed with a ¹⁵N-labeled amide nucleophile, the incorporation and position of the ¹⁵N in the final product can provide definitive evidence for the ring-opening and closing sequence. wikipedia.org
Halogen migration, often termed the "halogen dance," is a base-catalyzed isomerization reaction observed in various halo-substituted aromatic and heteroaromatic compounds, including bromofurans. imperial.ac.ukclockss.org This reaction typically involves the treatment of a bromo- or iodo-heterocycle with a strong, hindered base like lithium diisopropylamide (LDA). acs.org
For this compound, a direct halogen dance involving the chlorine atom is less likely compared to bromine or iodine, as chlorine is less prone to migration. clockss.org However, related rearrangement pathways could be envisaged under specific conditions. The mechanism of a halogen dance proceeds through a series of deprotonation and metalation steps:
The strong base deprotonates the furan ring at a position adjacent to the halogen, forming a carbanion.
This carbanion can then rearrange to a more stable isomeric carbanion.
Subsequent halogen-metal exchange or quenching with an electrophile leads to the isomerized product. imperial.ac.uk
Studies on bromofurans have shown that it is possible to control whether the halogen migrates or not by varying reaction conditions, providing access to different substitution patterns from the same starting material. imperial.ac.uk For example, the use of directing groups can control the site of initial deprotonation and thus the outcome of the reaction. acs.org
Isomerization of this compound could also potentially occur through photochemical or thermal pathways, leading to rearrangements of the substituents or the ring structure itself, although such pathways are highly dependent on the specific conditions and have not been specifically detailed for this compound.
Kinetic Studies and Determination of Rate-Determining Steps for Key Transformations
Detailed kinetic studies specifically for reactions of this compound are not widely available. However, valuable insights can be gained from kinetic data on analogous nucleophilic aromatic substitution (SNAr) reactions involving structurally similar compounds, such as 2-chloro-5-nitropyridine (B43025). researchgate.net
In SNAr reactions, the generally accepted mechanism involves two steps:
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step (RDS) of the reaction. msu.edu
Leaving Group Elimination: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring. This step is usually fast.
Rate = k [Substrate] [Nucleophile]
The rate of reaction is highly influenced by:
The Nucleophile: Stronger nucleophiles lead to faster reaction rates.
The Leaving Group: The stability of the leaving group can affect the rate, although its departure occurs after the RDS.
The Solvent: Polar aprotic solvents can stabilize the charged Meisenheimer complex, accelerating the reaction.
Kinetic data from the reaction of the analogous compound 2-chloro-5-nitropyridine with various anilines demonstrates these principles. The negative slope obtained from correlating second-order rate constants with Hammett's substituent constants indicates that electron-donating groups on the aniline (B41778) nucleophile increase the reaction rate. researchgate.net
| Substituent on Aniline (para-) | k₂ × 10⁴ (L mol⁻¹ s⁻¹) at 30°C | k₂ × 10⁴ (L mol⁻¹ s⁻¹) at 40°C | k₂ × 10⁴ (L mol⁻¹ s⁻¹) at 50°C |
|---|---|---|---|
| -OCH₃ | 15.85 | 25.12 | 39.81 |
| -CH₃ | 7.94 | 12.59 | 20.00 |
| -H | 3.16 | 5.01 | 7.94 |
| -Cl | 1.26 | 2.00 | 3.16 |
The determination of the rate-determining step is fundamental to understanding the reaction mechanism. youtube.comyoutube.com For electrophilic aromatic substitution, the initial attack of the electrophile on the aromatic ring to form the carbocation intermediate is the RDS. msu.edu For nucleophilic substitution via the SNAr mechanism, the formation of the Meisenheimer complex is the RDS. wikipedia.org Experimental evidence, such as the dependence of the reaction rate on reactant concentrations, is key to establishing this critical step.
Derivatization Strategies and Site Specific Functionalization of 2 Chloro 5 Nitrofuran
Selective Modification of the Chloro Substituent
The chlorine atom at the 2-position of the furan (B31954) ring is activated towards both metal-catalyzed cross-coupling reactions and nucleophilic displacement, providing a key handle for the introduction of diverse molecular fragments.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and it is anticipated that 2-chloro-5-nitrofuran would be a suitable substrate for such transformations. wikipedia.orgnih.gov
The Suzuki-Miyaura coupling facilitates the reaction of an organohalide with an organoboron compound. nih.gov In a typical reaction, this compound would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction provides a method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org
While specific examples of these reactions on this compound are not extensively documented in publicly available literature, the reactivity of similar chloro-nitro aromatic compounds suggests that these transformations are feasible. The following table outlines plausible reaction conditions based on established protocols for related substrates.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Aryl-5-nitrofuran |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-Alkynyl-5-nitrofuran |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 2-Alkenyl-5-nitrofuran |
The electron-withdrawing effect of the nitro group at the 5-position enhances the susceptibility of the chlorine atom at the 2-position to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group by a variety of nucleophiles.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, can react with this compound to yield the corresponding 2-alkoxy-5-nitrofuran derivatives.
Nitrogen Nucleophiles: Primary and secondary amines are expected to displace the chlorine to form 2-amino-5-nitrofuran derivatives. The reaction of 2-chloro-5-nitropyridine (B43025) with anilines has been studied, providing a model for the potential reactivity of the furan analogue. researchgate.net
Sulfur Nucleophiles: Thiolates, such as sodium thiophenoxide, are potent nucleophiles that can readily displace the chlorine atom to afford 2-thioether-5-nitrofuran compounds.
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters or other active methylene (B1212753) compounds, can also serve as nucleophiles, leading to the formation of new carbon-carbon bonds.
| Nucleophile Type | Example Reagent | Potential Product |
| Oxygen | Sodium methoxide | 2-Methoxy-5-nitrofuran |
| Nitrogen | Aniline (B41778) | 2-(Phenylamino)-5-nitrofuran |
| Sulfur | Sodium thiophenoxide | 2-(Phenylthio)-5-nitrofuran |
| Carbon | Diethyl malonate | Diethyl 2-(5-nitrofuran-2-yl)malonate |
This table provides illustrative examples of potential nucleophilic substitution reactions. Specific reaction conditions and yields would require experimental determination.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo reduction to various nitrogen-containing functionalities or participate in cycloaddition reactions.
The reduction of the nitro group can be controlled to yield different products depending on the reagents and reaction conditions.
Reduction to Amino Group: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for the complete reduction of a nitro group to an amino group, which would yield 2-chloro-5-aminofuran. Other reducing agents like tin(II) chloride in hydrochloric acid can also be employed.
Reduction to Hydroxylamino Group: Milder reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride, can selectively reduce the nitro group to a hydroxylamino group, forming 2-chloro-5-(hydroxylamino)furan. The synthesis of hydroxylamino derivatives from related nitro compounds has been reported. nih.gov
Formation of Azoxy Derivatives: Partial reduction of nitroarenes under specific conditions, for instance with certain metal hydrides, can lead to the formation of azoxy compounds through the condensation of a nitroso intermediate with a hydroxylamino intermediate.
The electron-withdrawing nature of the nitro group can activate the furan ring for participation in certain cycloaddition reactions. It has been demonstrated that 2-nitrofurans can act as efficient dienophiles in normal electron demand Diels-Alder reactions. conicet.gov.arsciforum.net The nitro group induces selectivity in the cycloaddition, and this substituent can be subsequently eliminated under thermal conditions. conicet.gov.arsciforum.net While specific studies on this compound are limited, it is plausible that it would exhibit similar reactivity towards electron-rich dienes.
Functionalization of the Unsubstituted Furan Ring Positions
The furan ring itself can undergo electrophilic aromatic substitution, although the presence of the deactivating nitro group and the directing effect of the chloro substituent will influence the position of substitution. In furan, electrophilic attack generally occurs at the 2- and 5-positions. Since these positions are already substituted in this compound, electrophilic substitution would be directed to the 3- and 4-positions. However, the strong deactivating effect of the nitro group would likely make such reactions challenging.
Potential electrophilic substitution reactions include:
Nitration: Introduction of a second nitro group would require harsh conditions, and the regioselectivity would be influenced by the existing substituents. The nitration of 2-chlorotoluene (B165313) to yield 2-chloro-5-nitrotoluene (B86962) has been studied, which may provide some insight into the directing effects. quora.com
Halogenation: The introduction of a bromine or another chlorine atom onto the furan ring would likely require a Lewis acid catalyst.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation would be difficult due to the deactivation of the ring by the nitro group. wikipedia.orgsigmaaldrich.comnih.govorganic-chemistry.orgyoutube.com
Further derivatization at the unsubstituted positions might be more readily achieved through metallation-electrophile quench sequences, although the stability of the furan ring under such conditions would need to be considered.
Regioselective Electrophilic Substitution (e.g., Bromination, Formylation)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but its application to this compound is severely hampered. The nitro group strongly deactivates the furan ring, making reactions like Friedel-Crafts acylation, Vilsmeier-Haack formylation, and standard halogenation difficult to achieve. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org Such reactions typically require electron-rich aromatic substrates to proceed under mild conditions. wikipedia.orgchemistrysteps.com
For an electrophile to react with the this compound ring, it must attack a position with sufficient electron density. In furan, the C2 and C5 positions are the most reactive towards electrophiles. However, with a nitro group at C5 and a chloro group at C2, the remaining C3 and C4 positions are significantly deactivated by induction and resonance effects.
Bromination: Direct bromination of highly deactivated aromatic systems, such as nitrobenzene, requires harsh conditions and often results in poor regioselectivity. researchgate.netnih.gov While specific studies on the bromination of this compound are not readily available in the literature, it can be inferred from the general principles of electrophilic aromatic substitution that the reaction would be challenging. The deactivating nature of both the chloro and nitro substituents would necessitate forcing conditions, potentially leading to decomposition rather than selective substitution. libretexts.org
Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comijpcbs.com The Vilsmeier reagent itself is a relatively weak electrophile and generally fails to react with electron-deficient substrates. chemistrysteps.com Similarly, other formylation methods like the Gattermann-Koch or Rieche formylation are also predicated on the nucleophilicity of the aromatic ring and are thus not suitable for a strongly deactivated substrate like this compound. wikipedia.orgnih.gov Alternative strategies would be required to introduce a formyl group onto this furan backbone.
Direct Arylation and Alkylation at the Furan Backbone
Direct C-H arylation and alkylation have emerged as powerful, atom-economical methods for forging carbon-carbon bonds, often catalyzed by transition metals like palladium. figshare.comnih.govmdpi.com These methods typically involve the activation of a C-H bond on one aromatic partner and coupling it with an aryl or alkyl halide.
The success of direct C-H arylation is highly dependent on the electronic properties of the substrate. While there are numerous examples of the direct arylation of furan and its derivatives, these reactions are most efficient on electron-rich or moderately activated rings. mdpi.com For electron-deficient heterocycles, the C-H bonds are less nucleophilic and more difficult to activate.
There is a notable absence of studies detailing the direct arylation or alkylation of the C-H bonds on the this compound backbone in the surveyed literature. Palladium-catalyzed methods have been developed for the regioselective C-H functionalization of various heterocycles, but their applicability to this specific, highly deactivated substrate has not been demonstrated. nih.govmdpi.comrsc.org The challenge lies in finding a catalytic system capable of activating the C3 or C4 C-H bonds without being compromised by the coordinating potential of the nitro group or the presence of the chloro substituent.
Multi-Step Derivatization Sequences for Complex Molecular Architectures
Given the challenges in direct functionalization of the furan backbone of this compound, multi-step sequences are often employed to build more complex molecules. These sequences typically involve initial reactions at more reactive sites, such as the nitro group or the chloro substituent, followed by further transformations. However, the user's outline strictly focuses on derivatization of the furan ring itself.
Syntheses of complex nitrofuran derivatives often start from more functionalized precursors like 5-nitrofurfural or 5-nitrofuran-2-carboxylic acid. mdpi.comresearchgate.net For instance, 5-nitrofurfural can undergo condensation reactions with various nucleophiles to form Schiff bases or chalcone-like structures, which then serve as scaffolds for further complexity. mdpi.com
A hypothetical multi-step sequence starting from this compound to build a complex architecture might first involve a reaction that modifies the electronic nature of the ring, such as a reduction of the nitro group. This transformation would activate the ring towards subsequent electrophilic substitution or other C-H functionalization reactions. However, specific, documented examples of such extensive multi-step syntheses originating from this compound remain scarce in the chemical literature.
Development of Novel Derivatization Reagents and Methodologies
The inherent stability and lack of reactivity of the this compound ring necessitate the development of novel reagents and methodologies for its derivatization. Research into late-stage functionalization, particularly for modifying bioactive molecules, has driven innovation in creating more potent and selective reagents. nih.gov
One area of potential development is in copper-catalyzed C-H functionalization. Copper catalysis has shown promise for the hydroxylation, methylation, azidation, and cyanation of other 5-nitrofuran derivatives, offering a pathway to novel analogues. nih.gov Applying such methods to the C-H bonds of this compound could provide a direct route to new derivatives, although this has yet to be reported.
Another avenue is the exploration of photocatalytic methods. Photocatalysis can generate highly reactive radical species under mild, redox-neutral conditions, potentially enabling formylation or other functionalizations of even electron-deficient aryl chlorides that are inert to traditional methods. nih.gov The application of such cutting-edge methodologies could unlock new derivatization pathways for challenging substrates like this compound.
The development of more powerful electrophilic reagents is also a possibility. For example, highly active brominating agents have been developed that can functionalize deactivated aromatic compounds without the need for harsh catalysts. researchgate.net Tailoring such reagents for furan-based systems could provide a future route for the regioselective substitution of this compound.
Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Nitrofuran
Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the molecular and electronic structure of 2-chloro-5-nitrofuran. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting the properties of organic molecules. esisresearch.orgyoutube.com Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less accurate, wave-function-based approach. nih.gov These calculations are typically performed with various basis sets, such as 6-311++G(d,p), to accurately describe the electron distribution. nih.gov
The first step in a computational study is geometry optimization, a process where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. For this compound, these calculations would determine the precise bond lengths, bond angles, and dihedral angles.
The furan (B31954) ring is an aromatic, five-membered heterocycle and is expected to be nearly planar. The substituents, a chloro group at position 2 and a nitro group at position 5, will also lie in or very close to the plane of the ring to maximize conjugation and stability. The optimization process refines the orientation of the nitro group (–NO₂) relative to the furan ring.
Conformational Analysis: Due to the rigid, planar structure of the furan ring and the nature of the single bonds connecting the substituents, this compound is not expected to have significant conformational isomers. The primary variable would be the rotation around the C-N bond of the nitro group, which typically has a low energy barrier.
Tautomerism: Tautomerism is not a significant consideration for this compound, as it lacks the necessary functional groups (like adjacent C=O and C-H bonds) to undergo common tautomeric transformations such as keto-enol or imine-enamine shifts.
Below is a representative table of the types of structural parameters that are determined through geometry optimization.
| Parameter | Description |
| Bond Lengths (Å) | The calculated distances between bonded atoms (e.g., C-C, C-O, C-N, C-Cl, N-O). |
| **Bond Angles (°) ** | The angles formed by three connected atoms (e.g., C-C-C, O-C-N, C-C-Cl). |
| Dihedral Angles (°) | The rotational angle between the planes defined by two sets of three atoms, describing the molecule's three-dimensional shape. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the electron-donating orbital, while the LUMO acts as the electron-accepting orbital. springerprofessional.dewikipedia.org
For this compound, the distribution of these orbitals is heavily influenced by its substituents.
HOMO: The HOMO is expected to be primarily localized on the electron-rich furan ring, which serves as the primary site for electron donation.
LUMO: The LUMO is anticipated to be centered predominantly on the electron-withdrawing nitro group (–NO₂). This group is highly electrophilic and creates a low-energy orbital capable of accepting electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net The presence of the strong electron-withdrawing nitro group in conjugation with the furan ring is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap for this compound. This small gap is a key factor in the charge transfer interactions within the molecule. nih.gov
| Parameter | Description |
| EHOMO (eV) | The energy of the Highest Occupied Molecular Orbital. |
| ELUMO (eV) | The energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) (eV) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. researchgate.net This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov
For this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT) from the electron-donating furan ring to the strongly electron-withdrawing nitro group. This delocalization of electron density is a key feature of its electronic structure.
The analysis quantifies these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron delocalization from a filled "donor" NBO to an empty "acceptor" NBO. Significant interactions would be expected from the lone pairs (LP) of the furan's oxygen atom and the π-orbitals of the ring (donors) to the antibonding π*-orbitals of the N-O bonds in the nitro group (acceptors). These interactions stabilize the molecule and are indicative of strong electronic communication between the substituents and the ring.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C=C) | π(C=C) | Describes π-electron delocalization within the furan ring. |
| π(C=C) | π(N=O) | Represents charge transfer from the ring to the nitro group. |
| LP(O) | π*(C=C) | Indicates donation from the furan oxygen's lone pair into the ring. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. mdpi.com
Red regions indicate negative electrostatic potential, representing areas rich in electrons that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are attractive to nucleophiles.
Green regions represent neutral potential.
In this compound, the MEP surface is expected to show the most negative potential (red) localized around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs. This makes the nitro group the primary site for interactions with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms attached to the furan ring, making them susceptible to nucleophilic attack. The MEP provides a clear, visual representation of the charge distribution predicted by the HOMO-LUMO and NBO analyses. nih.gov
Chemical Potential (μ): Related to the escaping tendency of electrons (μ = (EHOMO + ELUMO) / 2).
Chemical Hardness (η): Measures the resistance to charge transfer (η = (ELUMO - EHOMO) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons (ω = μ² / 2η).
For this compound, the presence of the powerful nitro group is expected to result in a high electrophilicity index, classifying it as a strong electrophile. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, complementing the visual information provided by the MEP surface. nih.gov
| Descriptor | Formula | Description |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | 1 / 2η | The inverse of hardness, a measure of reactivity. |
| Electrophilicity Index (ω) | μ² / 2η | A measure of the molecule's electrophilic nature. |
Prediction and Interpretation of Spectroscopic Parameters
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, aiding in the structural characterization of molecules.
DFT and ab initio methods are widely used to calculate the harmonic vibrational frequencies of molecules. nih.govnih.govnih.gov These calculated frequencies, often systematically scaled to correct for anharmonicity and methodological approximations, can be correlated with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. researchgate.net This correlation allows for a detailed assignment of specific vibrational modes (stretching, bending, etc.) to the observed spectral bands.
For this compound, such calculations would predict the characteristic vibrational frequencies for the C-Cl stretch, the symmetric and asymmetric stretches of the NO2 group, and the various modes of the furan ring. Studies on analogous molecules like 2-chloro-5-nitropyridine (B43025) and 2-amino-5-chlorobenzonitrile (B58002) have demonstrated the high accuracy of DFT methods (e.g., B3LYP with basis sets like 6-311++G(d,p)) in reproducing experimental vibrational spectra. nih.govresearchgate.net
Table 2: Representative Calculated Vibrational Frequencies for Analogous Chloro-Nitro Aromatic Compounds (Note: This table illustrates typical assignments and is based on data for similar compounds, not this compound.)
| Vibrational Mode | Compound | Calculated Frequency (cm⁻¹) |
| NO₂ Asymmetric Stretch | 2-chloro-5-nitropyridine | ~1530 |
| NO₂ Symmetric Stretch | 2-chloro-5-nitropyridine | ~1350 |
| C-Cl Stretch | 2-chloro-5-nitropyridine | ~700-800 |
| Ring Breathing Mode | 2-chloro-5-nitropyridine | ~1000-1100 |
Electronic Absorption and Emission Spectra (UV-Vis, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Visible absorption spectra. acs.orgrsc.org These calculations can predict the maximum absorption wavelengths (λmax) and help assign them to specific electronic transitions, such as π → π* or n → π* transitions. acs.org
For this compound, TD-DFT calculations could reveal how the chloro and nitro substituents influence the electronic structure and absorption spectrum of the furan ring. The calculations can also be performed in conjunction with solvent models to predict solvatochromic shifts. nih.gov While emission spectra can also be calculated, it requires geometry optimization of the excited state, which is a more complex computational task. researchgate.net
Table 3: Illustrative TD-DFT Results for Nitrofuran and Related Derivatives (Note: Data is for illustrative purposes and not specific to this compound.)
| Compound | Computational Method | Solvent | Predicted λmax (nm) |
| Nitrotriazole Derivative (DNBT) | TD-B3LYP/6-311++G(d,p) | Vacuum | 225 acs.org |
| Tetrahydroquinoline Derivative | TD-B3LYP/6-31+G(d,p) | Not Specified | Varies by substituent rsc.org |
| Coumarin Derivative (CHC) | B3LYP/6-311+G(d,p) | Acetonitrile | Not Specified nih.gov |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are capable of predicting ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov Calculated isotropic shielding constants are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov
These predictions are invaluable for confirming chemical structures, assigning experimental resonances, and distinguishing between isomers. For this compound, calculations would provide predicted chemical shifts for the protons and carbons of the furan ring, helping to interpret experimental NMR data and understand the electronic effects of the substituents. The accuracy of these predictions can be further improved by considering conformational averaging and solvent effects. chemrxiv.org
Quantitative Structure-Reactivity/Property Relationships (QSPR) Studies
QSPR and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their physical properties or biological activity. aimspress.comarxiv.orgslideshare.net
For a series of nitrofuran derivatives, a QSAR model could be developed to correlate their antibacterial or antitubercular activity with calculated molecular descriptors. aimspress.comresearchgate.net These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
Several QSAR studies on nitrofuran analogues have identified key descriptors for their biological activity. aimspress.comacs.org For example, the presence of the nitro-substituted furan ring is often found to be essential. aimspress.comresearchgate.net Electronic parameters, such as the Hammett substituent constant or reduction potential, have also been shown to have a negative correlation with the inhibitory concentration (IC50), suggesting that the electronic properties of substituents play a crucial role. acs.org A QSPR study including this compound would involve calculating a variety of descriptors for it and using an established model to predict its properties or activity, providing a rational basis for its inclusion or modification in drug design efforts.
Advanced Spectroscopic Investigations of 2 Chloro 5 Nitrofuran
The comprehensive spectroscopic analysis of 2-Chloro-5-nitrofuran provides profound insights into its molecular structure, electronic properties, and intermolecular forces. Through a combination of vibrational, electronic, and nuclear magnetic resonance spectroscopies, a detailed characterization of this compound is achieved. While direct experimental data for this compound is limited in published literature, a robust understanding can be constructed by analyzing data from closely related nitrofuran and chloro-nitro-aromatic analogs.
Applications of 2 Chloro 5 Nitrofuran As a Building Block in Complex Organic Synthesis
Utilization in the Synthesis of Diverse Heterocyclic Scaffolds
The inherent reactivity of 2-chloro-5-nitrofuran, characterized by the presence of an electron-deficient aromatic ring, a labile chlorine atom, and a nitro group, makes it an excellent starting material for the synthesis of various heterocyclic structures. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic substitution, while the furan (B31954) ring itself can participate in various cycloaddition and rearrangement reactions.
Construction of Fused and Bridged Ring Systems (e.g., thiadiazoles, imidazoles)
While direct examples of the use of this compound in the synthesis of fused thiadiazoles and imidazoles are not extensively documented in readily available literature, the reactivity of related 5-nitrofuran derivatives provides a strong indication of its potential. For instance, derivatives of 5-nitrofuran have been successfully incorporated into complex heterocyclic systems, including those containing thiadiazole and imidazole (B134444) rings. One notable example involves the synthesis of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, showcasing the successful integration of the 5-nitrofuran moiety into a more complex, fused heterocyclic system. researchgate.net This suggests that this compound could similarly serve as a precursor, with the chloro group providing a handle for initial reaction with a suitable nucleophile to initiate the formation of the fused ring system.
The general synthetic strategies for imidazole and thiadiazole ring formation often involve the condensation of a dicarbonyl or equivalent species with an amine or a sulfur-containing nucleophile, respectively. rsc.orgderpharmachemica.comnih.gov In the context of this compound, the chloro group could be displaced by a nucleophile that also carries the necessary functionality for subsequent cyclization to form the desired fused imidazole or thiadiazole ring.
Synthesis of Spirocyclic and Polycyclic Compounds
The application of this compound in the synthesis of spirocyclic and polycyclic compounds is an area of growing interest. Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceutically active compounds. nih.gov The synthesis of such structures often relies on intramolecular cyclization or cycloaddition reactions.
While direct reports on the use of this compound for spirocycle synthesis are scarce, the reactivity of the furan ring suggests its potential in [4+2] and other cycloaddition reactions. rsc.orgmdpi.com By carefully designing a substrate that tethers a dienophile to the furan ring of this compound, an intramolecular Diels-Alder reaction could potentially lead to the formation of a spirocyclic system.
Similarly, the construction of polycyclic aromatic hydrocarbons often involves cyclization and aromatization steps. nih.gov The furan ring of this compound could, under appropriate conditions, undergo ring-opening and subsequent rearrangement and cyclization reactions to form more complex polycyclic aromatic systems.
Precursor for Structurally Diverse Chemical Entities
Beyond its direct use in constructing complex ring systems, this compound serves as a valuable precursor for the synthesis of other important building blocks and for the generation of compound libraries for structure-activity relationship studies.
Design and Synthesis of Nitro-heteroaromatic Building Blocks for Future Applications
Nitroaromatic compounds are crucial intermediates in organic synthesis, finding applications in the preparation of dyes, pharmaceuticals, and agrochemicals. nih.gov this compound itself is a prime example of a nitro-heteroaromatic building block. Its reactivity allows for the facile introduction of various substituents onto the furan ring, leading to a diverse array of new nitro-heteroaromatic synthons.
For example, nucleophilic substitution of the chlorine atom with different nucleophiles can generate a library of 2-substituted-5-nitrofurans. These new building blocks, with their varied electronic and steric properties, can then be utilized in further synthetic transformations, expanding the accessible chemical space for drug discovery and materials science. The development of continuous flow synthesis methods for nitrofuran pharmaceuticals highlights the industrial importance of these building blocks. nih.gov
Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies focusing on Molecular Recognition and Binding (excluding biological efficacy)
Understanding the relationship between a molecule's structure and its ability to interact with a specific target is fundamental in various fields, including medicinal chemistry and materials science. Structure-activity relationship (SAR) studies provide insights into the key structural features required for molecular recognition and binding. drugdesign.org
This compound provides a versatile template for the rational design and synthesis of analogues for such studies. By systematically modifying the substituents on the furan ring, researchers can probe the steric and electronic requirements for optimal binding to a target receptor or host molecule. For instance, replacing the chlorine atom with a series of different functional groups (e.g., amines, ethers, thiols) can systematically alter the molecule's hydrogen bonding capacity, hydrophobicity, and electronic properties.
Quantitative structure-activity relationship (QSAR) studies on nitrofuran derivatives have been conducted to understand the physicochemical features that govern their activity. researchgate.netnih.gov These studies often involve the synthesis of a series of analogues and the correlation of their structural properties with their observed activity. While many of these studies focus on biological efficacy, the underlying principles of molecular recognition are the same. By focusing on non-biological binding events, such as host-guest complexation or surface binding, SAR studies of this compound analogues can provide valuable data for the design of new materials and sensors. The design and synthesis of nitrofuran derivatives for such studies often involve the exploration of various substituents to understand their impact on molecular interactions. nih.govnih.gov
Role in the Development of Novel Organic Transformations and Methodologies
The unique reactivity of this compound can also be exploited to develop novel organic transformations and synthetic methodologies. The presence of multiple reactive sites allows for the exploration of new reaction pathways and the discovery of unprecedented chemical transformations.
For example, the electron-deficient nature of the nitrofuran ring could be utilized in novel cycloaddition reactions beyond the classical Diels-Alder reaction. The development of new catalytic systems that can selectively activate different positions of the this compound molecule could lead to the discovery of new bond-forming reactions.
Furthermore, the study of the reaction mechanisms of transformations involving this compound can provide fundamental insights into the reactivity of nitro-heteroaromatic compounds in general. This knowledge can then be applied to the design of new synthetic strategies for a broader range of chemical targets. While specific novel organic transformations originating directly from this compound are not yet widely reported, the ongoing exploration of the chemistry of nitroaromatic compounds suggests that this is a promising area for future research. mdpi.com
Integration of this compound as a Building Block in Complex Organic Synthesis
The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures with potential biological activity. This compound, with its distinct electronic properties and multiple reactive sites, serves as a versatile building block in both multi-step convergent and divergent synthetic routes. Its utility stems from the electrophilic nature of the furan ring, enhanced by the electron-withdrawing nitro group, and the presence of a displaceable chloro substituent, which allows for a variety of chemical transformations.
Convergent Synthesis Approaches
A representative strategy involves the initial functionalization of this compound through nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse side chains. This initial step creates a more elaborate building block which can then be coupled with other fragments.
For instance, a synthetic route analogous to the preparation of imidazo[4,5-b]pyridine scaffolds from 2-chloro-3-nitropyridine (B167233) can be envisioned. nih.gov In such a convergent approach, this compound would first undergo an SNAr reaction with a primary amine. The resulting N-substituted 5-nitrofuran-2-amine can then be subjected to reduction of the nitro group to an amine. This diamino-furan intermediate is then primed for cyclization with a suitable carbonyl-containing fragment, such as an aldehyde or a carboxylic acid derivative, to construct a fused heterocyclic system. This tandem reaction sequence efficiently builds molecular complexity in a convergent manner.
Table 1: Hypothetical Convergent Synthesis Route Utilizing this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution | This compound, Primary Amine (R-NH₂), Base, Solvent (e.g., H₂O-IPA) | N-substituted-5-nitrofuran-2-amine |
| 2 | Nitro Group Reduction | Zn dust, Acid (e.g., HCl or HOAc) | Furan-2,5-diamine derivative |
| 3 | Cyclization/Condensation | Aldehyde (R'-CHO) or Carboxylic Acid derivative, Catalyst | Fused Furo-imidazole derivative |
This strategy highlights how this compound can serve as a central scaffold, bringing together different molecular fragments in a convergent fashion to rapidly assemble complex heterocyclic systems.
Divergent Synthesis and Diversity-Oriented Synthesis (DOS)
Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common intermediate. This approach is particularly valuable in drug discovery and chemical biology for exploring a wide range of chemical space. cam.ac.uk this compound is an excellent starting point for divergent synthesis due to its multiple reactive handles that can be selectively addressed.
A key application of this compound in a divergent context is through multi-component reactions (MCRs). MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov While direct examples using this compound are not extensively documented, its derivatives, particularly 5-nitrofuran-2-carbaldehyde, are utilized in such reactions to generate libraries of imidazo-fused heterocycles. nih.gov
A plausible divergent strategy starting from this compound could involve its initial conversion to a more reactive intermediate, which then participates in a series of branching reactions. For example, the chloro group can be substituted with various nucleophiles to create a library of 2-substituted-5-nitrofurans. Each of these derivatives can then undergo further transformations, such as reduction of the nitro group followed by diazotization and subsequent coupling reactions, or palladium-catalyzed cross-coupling reactions at other positions of the furan ring if further functionalized.
Table 2: Illustrative Divergent Synthesis Scheme from a this compound Derivative
| Starting Material | Reaction Pathway | Key Transformation | Product Class |
| 2-Amino-5-nitrofuran (from this compound) | Diazotization followed by Sandmeyer reaction | Introduction of various substituents at C2 | 2-Halo/Cyano/Hydroxy-5-nitrofurans |
| 2-Amino-5-nitrofuran | Condensation with dicarbonyl compounds | Formation of fused heterocyclic rings | Furo[2,3-b]pyrazines |
| 2-Amino-5-nitrofuran | Acylation followed by cyclization | Formation of fused oxazole (B20620) or imidazole rings | Furo-oxazoles/imidazoles |
This divergent approach allows for the generation of a wide array of structurally distinct molecules from a single, readily accessible starting material. The principles of diversity-oriented synthesis, which emphasize the creation of skeletal diversity, can be effectively applied by leveraging the reactivity of the this compound core. cam.ac.uk
Future Research Directions and Unexplored Avenues for 2 Chloro 5 Nitrofuran
Development of Stereoselective and Enantioselective Synthetic Approaches
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for creating substituted furans exist, the development of stereoselective and enantioselective approaches for derivatives of 2-chloro-5-nitrofuran remains a largely unexplored and promising field.
Future work should concentrate on adapting established asymmetric synthesis protocols to the nitrofuran scaffold. This could involve several key strategies:
Asymmetric Catalysis: The application of chiral transition metal catalysts, such as those based on palladium, rhodium, or copper, could enable the enantioselective synthesis of tetrahydrofuran derivatives starting from precursors related to this compound. For instance, Pd-catalyzed asymmetric allylic cycloaddition reactions, which have been successful in creating substituted tetrahydrofurans with multiple stereocenters, could be investigated. rsc.org
Organocatalysis: Chiral organocatalysts could be employed to control the stereochemistry of reactions at positions adjacent to the furan (B31954) ring or in subsequent transformations of the molecule.
Chiral Auxiliaries: The use of removable chiral auxiliaries attached to a this compound precursor could guide the stereochemical outcome of subsequent reactions before being cleaved to yield the enantiomerically enriched product.
A significant challenge lies in controlling the stereochemistry in the presence of the electron-withdrawing nitro group and the reactive chloro substituent. Research should aim to develop robust methods that are tolerant of these functional groups. The successful development of such synthetic routes would provide access to a new library of chiral nitrofuran-based compounds for biological screening and materials development. nih.gov
| Synthetic Approach | Potential Catalyst/Reagent | Target Chiral Moiety | Potential Challenges |
| Asymmetric Allylic Cycloaddition | Palladium complexes with chiral ligands | Tetrahydrofuran derivatives with multiple stereocenters | Catalyst sensitivity to the nitro group |
| Asymmetric Aldol Reactions | Chiral titanium enolates or organocatalysts | Hydroxy-alkyl side chains with defined stereochemistry | Achieving high diastereoselectivity |
| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, chiral sulfoxides | Stereocontrolled functionalization of side chains | Efficient removal of the auxiliary group |
Application of Flow Chemistry and Continuous Manufacturing for Efficient Production
The synthesis of nitroaromatic compounds, including nitrofurans, often involves hazardous nitration reactions that can be difficult to control in traditional batch processes, leading to poor reproducibility and safety concerns. researchgate.netnih.gov Flow chemistry, or continuous manufacturing, offers a powerful solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, and mixing. chemistryviews.orgresearchgate.net
Future research should focus on developing a dedicated continuous flow platform for the synthesis of this compound and its derivatives. This would involve:
Nitration in Flow: The nitration of 2-chlorofuran (B3031412) is a key step in the synthesis of this compound. evitachem.com A continuous flow setup using microreactors could enable the safe use of potent nitrating agents like acetyl nitrate (B79036), which can be generated in situ to avoid the handling and storage of this explosive intermediate. nih.govchemrxiv.org This approach has been successfully demonstrated for the synthesis of other nitrofuran pharmaceuticals, achieving high yields in short reaction times. researchgate.netchemistryviews.org
Process Analytical Technology (PAT): The integration of real-time monitoring tools (PAT) into the flow system would ensure consistent product quality and allow for automated process control and optimization. chemistryviews.org
The adoption of continuous manufacturing for this compound would not only enhance the safety and efficiency of its production but also facilitate its availability for further research and potential commercial applications. researchgate.net
| Flow Chemistry Parameter | Advantage over Batch Processing | Relevance to this compound Synthesis |
| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling. | Precise temperature control during the exothermic nitration step, minimizing side product formation. |
| Mass Transfer | Efficient mixing leads to faster reaction rates and higher yields. | Improved reproducibility and consistency in product quality. |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. | Safe in situ generation and use of reagents like acetyl nitrate. nih.gov |
| Scalability | Production can be scaled up by running the process for longer or by using multiple reactors in parallel. | Seamless transition from laboratory-scale synthesis to industrial production. |
Advanced Computational Modeling for Predicting Reactivity and Designing Novel Derivatives
Computational chemistry provides powerful tools for understanding molecular properties and designing new molecules with desired characteristics. nih.govrowan.edu Applying these methods to this compound can accelerate the discovery of novel derivatives with enhanced properties for various applications.
Future research in this area should include:
Reactivity Prediction: Quantum mechanics (QM) calculations can be used to model the electronic structure of this compound, predicting its reactivity towards different reagents. This can help in designing more efficient synthetic routes and understanding potential reaction mechanisms.
Structure-Activity Relationship (SAR) Studies: If specific biological activities are identified for this compound derivatives, quantitative structure-activity relationship (QSAR) models can be developed. These models use statistical methods to correlate chemical structure with biological activity, enabling the prediction of the potency of new, unsynthesized compounds.
Machine Learning and AI: Advanced computational methods, including machine learning and artificial intelligence, can be employed to screen virtual libraries of this compound derivatives for desired properties. nih.gov These approaches can identify promising candidates for synthesis and testing, significantly reducing the time and cost of drug discovery or materials development. rjsocmed.com This strategy has been applied to design other complex heterocyclic hybrids. nih.gov
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how this compound derivatives might bind to specific biological targets, such as enzymes or receptors. This can guide the design of more potent and selective therapeutic agents.
By integrating computational modeling into the research workflow, scientists can make more informed decisions about which derivatives of this compound to synthesize, leading to a more efficient and targeted discovery process.
Exploration of Photo- and Electrocatalytic Transformations
Photo- and electrocatalysis offer green and sustainable alternatives to traditional chemical transformations. These methods use light or electricity, respectively, to drive chemical reactions, often under mild conditions. The nitro group in this compound is particularly susceptible to reduction, making it an ideal candidate for such transformations.
Unexplored avenues in this domain include:
Photocatalytic Reduction: The selective reduction of the nitro group to an amino group (to form 2-chloro-furan-5-amine) is a valuable transformation. researchgate.net Heterogeneous photocatalysts, such as modified titanium dioxide, could be employed to achieve this conversion using visible light, avoiding the need for harsh chemical reducing agents. researchgate.net This opens up a pathway to a new class of amino-furan derivatives.
Electrochemical Synthesis: Electrocatalysis can be used to precisely control the reduction potential, potentially allowing for the selective transformation of the nitro group to various intermediates, such as nitroso or hydroxylamino species, in addition to the amine. The electrochemical behavior of some nitrofuran derivatives has been studied, primarily in the context of analytical detection, but its application in preparative synthesis is an area ripe for exploration. researchgate.net
Coupling Reactions: Photo- and electrocatalytic methods could also be explored for C-C or C-N coupling reactions involving the chloro-substituent, providing a novel means to build molecular complexity from the this compound scaffold.
These advanced catalytic methods could provide access to novel derivatives that are difficult to obtain through conventional synthetic routes, while also aligning with the principles of green chemistry.
Integration into Advanced Material Science for Organic Functional Materials
The unique electronic properties conferred by the nitro and chloro substituents on the furan ring make this compound an interesting building block for advanced organic functional materials.
Future research should explore its integration into:
Chemical Sensors: Nitrofuran derivatives have already shown promise in the development of chemical sensors. researchgate.net For example, metal-organic frameworks (MOFs) have been used as fluorescent sensors for the detection of nitrofuran antibiotics. researchgate.net Similarly, electrochemical sensors based on modified electrodes have been developed for the sensitive detection of nitrofuran metabolites. rsc.orgresearchgate.net Research could focus on designing polymers or molecularly imprinted polymers incorporating the this compound moiety for the highly selective and sensitive detection of specific analytes. nih.govfrontiersin.org
Optoelectronic Materials: Nitroaromatic compounds are known for their electron-accepting properties. This suggests that this compound and its derivatives could be investigated as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of conjugated polymers or small molecules containing the this compound unit could lead to new materials with tailored electronic and optical properties.
Nonlinear Optical (NLO) Materials: The combination of an electron-donating group (the furan ring) and a strong electron-withdrawing group (the nitro group) is a common design motif for molecules with NLO properties. Further functionalization of the this compound scaffold could lead to new materials for applications in telecommunications and optical computing.
By exploring these avenues, this compound could transition from a simple chemical intermediate to a key component in the next generation of advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
